molecular formula C8H10NSi B14692737 CID 10920697

CID 10920697

Cat. No.: B14692737
M. Wt: 148.26 g/mol
InChI Key: MUYKSPSSLLNOTD-UHFFFAOYSA-N
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Description

Disopyramide . Disopyramide is a medication primarily used to treat certain types of serious irregular heartbeat, such as ventricular tachycardia.

Preparation Methods

Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .

Chemical Reactions Analysis

Disopyramide undergoes several types of chemical reactions:

    Oxidation: Disopyramide can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Disopyramide has several scientific research applications:

Mechanism of Action

Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .

Comparison with Similar Compounds

Disopyramide is similar to other antiarrhythmic agents such as quinidine and procainamide. it is unique in its specific molecular structure and its particular effects on sodium channels. Unlike quinidine, disopyramide has a more pronounced negative inotropic effect, meaning it decreases the force of heart muscle contraction more significantly. This makes disopyramide particularly useful in treating certain types of arrhythmias where reducing the heart’s contractility is beneficial .

Similar compounds include:

  • Quinidine
  • Procainamide
  • Lidocaine
  • Flecainide

These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications .

Properties

Molecular Formula

C8H10NSi

Molecular Weight

148.26 g/mol

InChI

InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

MUYKSPSSLLNOTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si]

Origin of Product

United States

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